molecular formula C13H16FN3O B11746247 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol CAS No. 1856045-96-9

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol

Cat. No.: B11746247
CAS No.: 1856045-96-9
M. Wt: 249.28 g/mol
InChI Key: UYGFVPHUKFIFRD-UHFFFAOYSA-N
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Description

2-({[1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 2-fluoroethyl group at the N1 position and a methyl group at C2.

Properties

CAS No.

1856045-96-9

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-8-16-17(7-6-14)13(10)15-9-11-4-2-3-5-12(11)18/h2-5,8,15,18H,6-7,9H2,1H3

InChI Key

UYGFVPHUKFIFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The most widely reported method involves reductive amination between 3-hydroxy-4-nitrobenzaldehyde and 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine. This two-step process begins with condensation under mild acidic conditions, followed by nitro group reduction.

Step 1: Condensation Reaction
The aldehyde and amine react in dimethyl sulfoxide (DMSO) at 80–100°C for 6–12 hours, forming an imine intermediate. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates.

Step 2: Nitro Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C, 5–10 wt%) under 1–3 atm H₂ quantitatively reduces the nitro group to an amine. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol achieve similar outcomes but with lower yields (≤75%).

Table 1: Key Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
SolventDMSOMaximizes imine stability
Temperature80–100°CReduces side products
Catalyst Loading (Pd/C)5–10 wt%Ensures complete reduction
Reaction Time6–12 hoursBalances conversion and degradation

Direct Alkylation of Pyrazole Amines

An alternative route alkylates 4-methyl-1H-pyrazol-5-amine with 2-fluoroethyl bromide, followed by coupling with 2-hydroxybenzaldehyde via Schiff base formation. This method avoids nitro intermediates but requires stringent anhydrous conditions.

Fluoroethylation
The pyrazole amine reacts with 2-fluoroethyl bromide in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. Reaction yields (60–70%) are sensitive to moisture, necessitating molecular sieves.

Schiff Base Formation
The fluoroethylated pyrazole reacts with 2-hydroxybenzaldehyde in ethanol under reflux. The phenolic hydroxyl group participates in intramolecular hydrogen bonding, directing regioselectivity toward the para position.

Optimization of Reaction Conditions

Solvent Systems

Polar Aprotic Solvents : DMSO and dimethylformamide (DMF) enhance nucleophilicity of the amine, achieving yields >80%. Protic Solvents : Ethanol and methanol favor Schiff base formation but slow fluorinated alkylation due to hydrogen bonding competition.

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate imine formation but risk thermal decomposition. Pd/C catalysis at 25–50°C ensures selective nitro reduction without over-hydrogenation.

Table 2: Solvent and Temperature Effects

SolventTemp (°C)Yield (%)Purity (%)
DMSO908592
Ethanol706888
THF607290

Purification and Analytical Validation

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent isolates the target compound with >95% purity. Gradient elution resolves byproducts from fluorinated intermediates.

Recrystallization

Ethanol/water (4:1) recrystallization yields colorless crystals. The process is optimized at −20°C for 12 hours, achieving 98% purity.

Spectroscopic Confirmation

  • ¹H NMR : δ 8.2 ppm (pyrazole C-H), δ 4.6 ppm (-CH₂-NH-), δ 6.8–7.2 ppm (phenolic protons).

  • ¹⁹F NMR : Singlet at δ −215 ppm confirms the 2-fluoroethyl group.

  • HPLC-MS : Retention time 8.3 min (C₁₃H₁₆FN₃O, [M+H]⁺ = 250.12).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Competing alkylation at N1 and N2 positions is minimized using bulky bases (e.g., DBU) and low temperatures (0–5°C).

Fluorine Stability

The 2-fluoroethyl group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) during workup preserves integrity.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)Purity (%)Time (h)
Reductive Amination859518
Direct Alkylation709024

Reductive amination offers superior efficiency, while direct alkylation avoids nitro intermediates, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It may find applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrophobic interactions, while the phenol group can participate in hydrogen bonding. The aminomethyl bridge provides flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Pyrazole Substituents Fluorinated Group Phenol Group Key Functional Features
Target Compound 1-(2-Fluoroethyl), 4-methyl 2-Fluoroethyl Yes Phenol for H-bonding; fluoroethyl for lipophilicity
Example 76 () Pyrazolo[3,4-d]pyrimidinyl 3-Fluorophenyl No Complex heterocycle; fluorophenyl for electronic effects
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol () 3-(4-Methoxyphenyl), 1-phenyl None Yes Methoxy (electron-donating); phenol for crystal packing
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl () 1-(2-methylphenyl), 5-(difluoromethyl) Difluoromethyl No Hydrochloride salt; difluoromethyl for metabolic stability

Key Observations :

  • Fluorinated Groups : The target compound’s 2-fluoroethyl group balances lipophilicity and polarity compared to bulkier fluorinated groups (e.g., trifluoromethyl in or difluoromethyl in ). Fluorophenyl substituents () introduce aromatic electron-withdrawing effects, which may influence binding affinity in biological targets .
  • Phenol vs. In contrast, non-phenolic analogs (e.g., ) rely on other polar groups (e.g., amines, salts) for solubility .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility Trends Mass Spec Data (M+1)
Target Compound Not reported Moderate (phenol enhances aqueous solubility) Not available
Example 76 () 252–255 Low (non-polar fluorophenyl) 531.3
Compound Not specified High (methoxy and phenol groups) Not available
Compound Not reported High (hydrochloride salt) Not available

Key Observations :

  • The target compound’s phenol group likely improves solubility in polar solvents compared to Example 76’s fluorophenyl derivative.
  • ’s hydrochloride salt exhibits enhanced solubility due to ionic character, a feature absent in the neutral target compound .

Biological Activity

The compound 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol is a synthetic organic molecule notable for its complex structure, which integrates a phenolic group with a pyrazole moiety and a fluoroethyl substituent. This combination is significant in medicinal chemistry due to the biological activities often associated with pyrazole derivatives.

  • Molecular Formula : C13H15FN4O
  • Molecular Weight : Approximately 271.72 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies suggest that derivatives of pyrazole compounds can inhibit tumor growth by affecting cell signaling pathways related to cancer proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through inhibition of specific enzymes involved in the inflammatory cascade.
  • Antimicrobial Effects : Preliminary studies indicate potential activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

The biological activity of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol is believed to be mediated through its interaction with specific proteins involved in cellular signaling and metabolic processes. For instance, it may act as an inhibitor of kinases or other enzymes critical for cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]phenolSimilar pyrazole structureDifferent position of the pyrazole ring
3-[[[1-(2-Fluoroethyl)pyrazol-5-yl]amino]methyl]phenolAnother positional isomerDistinct biological activities
4-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenolVariation in phenolic attachmentDifferent chemical properties

The unique combination of functional groups in 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol imparts distinct electronic and steric properties that influence its reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological potential of similar pyrazole derivatives:

  • Antitumor Studies : A study demonstrated that compounds with a pyrazole scaffold exhibited significant inhibition of cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of pyrazole derivatives, noting their ability to inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response .
  • Antimicrobial Activity : Another investigation reported promising results for pyrazole compounds against various bacterial strains, indicating their potential as new antimicrobial agents .

Q & A

Q. Optimization Tips :

  • Solvent choice : Ethanol/acetic acid (3:1 v/v) improves cyclization efficiency.
  • Temperature control : Reflux at 80°C minimizes side products.
  • Yield improvement : Use dry silica gel for column chromatography (yield ~45% reported for similar compounds) .

How can the molecular structure and intermolecular interactions of this compound be characterized using crystallography?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving dihedral angles and hydrogen-bonding networks. For example:

  • Dihedral angles : Pyrazole rings in similar compounds form angles of 16.83°–51.68° with adjacent aromatic rings, influencing molecular packing .
  • Hydrogen bonding : O–H···N interactions stabilize crystal structures (e.g., bond length ~2.8 Å) .

Q. Methodology :

  • Data collection : Use a Stoe IPDS-II diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-97 with riding models for H atoms .
  • Validation : Compare bond lengths/angles with standard values (e.g., C–N: 1.34–1.38 Å) .

What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory NMR/IR data be resolved?

Basic Question

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example:
    • Aromatic protons appear at δ 6.8–7.5 ppm.
    • Methyl groups (e.g., 4-methyl pyrazole) resonate at δ 2.3–2.5 ppm .
  • IR : Look for N–H stretches (~3300 cm⁻¹) and C=O/C–F bonds (~1700 cm⁻¹ and 1100 cm⁻¹, respectively) .

Q. Contradiction Resolution :

  • Cross-validate : Combine NMR with mass spectrometry (ESI-MS) to confirm molecular weight.
  • Computational modeling : Compare experimental IR peaks with DFT-calculated spectra (e.g., Gaussian 16) .

How does the 2-fluoroethyl substituent influence the compound’s bioactivity and physicochemical properties?

Advanced Question
The 2-fluoroethyl group enhances:

  • Lipophilicity : Increases logP, improving membrane permeability (measured via shake-flask method).
  • Metabolic stability : Fluorine reduces oxidative metabolism (assessed using liver microsomes) .

Q. Structure-Activity Relationship (SAR) :

  • Electron-withdrawing effect : Fluorine stabilizes the pyrazole ring, altering binding to targets (e.g., kinases).
  • Bioactivity assays : Test inhibitory activity against enzymes (e.g., COX-2) using fluorometric assays .

What computational methods are suitable for predicting the compound’s reactivity and binding modes?

Advanced Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., binding free energy ≤ -8 kcal/mol suggests strong affinity) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV indicates stability) .

Q. Validation :

  • MD simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand complex stability .

How can researchers address low yields or impurities during large-scale synthesis?

Basic Question

  • Scale-up challenges :
    • Side reactions : Monitor via TLC (silica gel 60 F₂₅₄, hexane/ethyl acetate 7:3).
    • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. Mitigation Strategies :

  • Temperature gradients : Slow heating (2°C/min) during cyclization.
  • Catalyst screening : Test p-toluenesulfonic acid (PTSA) for acid-catalyzed steps .

What are the best practices for evaluating biological activity in cell-based assays?

Advanced Question

  • Cytotoxicity : Use MTT assay (IC₅₀ values in μM range).
  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in macrophages (ELISA) .
  • Dose-response : Test 0.1–100 μM concentrations (24–72 h incubation).

Q. Controls :

  • Positive control : Dexamethasone (anti-inflammatory) or cisplatin (cytotoxicity).
  • Solvent control : DMSO ≤ 0.1% v/v .

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